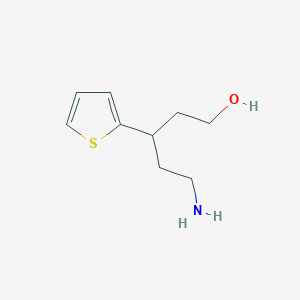

5-Amino-3-(2-thienyl)pentan-1-ol

Descripción

5-Amino-3-(2-thienyl)pentan-1-ol (CAS: 134402-21-4) is a branched amino alcohol featuring a thiophene ring substituted at the 2-position of the pentanol backbone. Its structural uniqueness lies in the integration of a heteroaromatic thienyl group, which may influence electronic properties, solubility, and biological interactions .

Propiedades

IUPAC Name |

5-amino-3-thiophen-2-ylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,11H,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSLOZCZMNCIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-thienyl)pentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with a suitable Grignard reagent to form the corresponding alcohol, followed by amination to introduce the amino group . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-3-(2-thienyl)pentan-1-ol may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel-hydrotalcite can be employed to facilitate the hydrogenation and amination steps . The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-3-(2-thienyl)pentan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

Reduction: 5-Amino-3-(2-thienyl)pentan-1-amine.

Substitution: Halogenated derivatives of 5-Amino-3-(2-thienyl)pentan-1-ol.

Aplicaciones Científicas De Investigación

5-Amino-3-(2-thienyl)pentan-1-ol has a wide range of applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Mecanismo De Acción

The mechanism of action of 5-Amino-3-(2-thienyl)pentan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparación Con Compuestos Similares

Positional Isomers: Thiophene Substitution Patterns

- 5-Amino-3-(3-thienyl)pentan-1-ol (CAS: 134402-21-4, discontinued): A positional isomer with the thienyl group at the 3-position. No direct bioactivity data is available, but analogous thiophene-containing compounds (e.g., vaborbactam) demonstrate that substitution patterns significantly influence pharmacodynamics .

Functional Group Variations

- 5-(Diethylamino)pentan-1-ol (CAS: 2683-57-0): Replaces the primary amino group with a bulkier diethylamino substituent. Safety data indicate flammability (H227) and skin irritation (H315), hazards common to many alcohols but exacerbated by tertiary amines .

- 4-Amino-5-(3-methoxyphenyl)pentan-1-ol (CAS: 103184-16-3): Substitutes the thienyl group with a methoxyphenyl ring. The electron-donating methoxy group may enhance aromatic stability but reduce heterocyclic reactivity. Such aryl-alcohol hybrids are often explored for CNS drug candidates due to improved blood-brain barrier penetration .

Heterocyclic Derivatives

- 5-(2-Thienyl)-1,3,4-oxadiazoline-2-thiones (e.g., Compound 9a from ): These derivatives replace the pentanol backbone with oxadiazole rings. Despite sharing the 2-thienyl motif, their antibacterial activity (notably against Gram-positive bacteria) highlights the critical role of the heterocyclic core in bioactivity. The amino alcohol structure of the target compound may lack comparable antimicrobial efficacy but could offer advantages in solubility .

Table 1: Key Properties of 5-Amino-3-(2-thienyl)pentan-1-ol and Analogs

Solubility and Reactivity

- The amino and hydroxyl groups in 5-Amino-3-(2-thienyl)pentan-1-ol enhance hydrogen-bonding capacity, likely improving water solubility compared to non-polar analogs like 3-Methyl-1-pentanol.

- Reactivity: The primary amino group may participate in Schiff base formation or amidation reactions, whereas the thienyl ring could undergo electrophilic substitution (e.g., halogenation), similar to vaborbactam’s thiophene derivatives .

Actividad Biológica

5-Amino-3-(2-thienyl)pentan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

5-Amino-3-(2-thienyl)pentan-1-ol, with the chemical formula CHNOS, features a thienyl group that contributes to its unique properties. The presence of the amino group enhances its potential as a pharmacological agent by allowing it to participate in various biochemical reactions.

Target Enzymes and Pathways

Research indicates that 5-Amino-3-(2-thienyl)pentan-1-ol interacts with several key enzymes involved in metabolic pathways:

- Carbonic Anhydrase Inhibition : The compound has been shown to selectively inhibit human carbonic anhydrase isoforms, which are implicated in cancer progression. This inhibition can disrupt tumor growth by affecting pH regulation and ion transport within cells.

- DNA Replication and Repair : It also inhibits enzymes such as thymidylate synthase and topoisomerase II, crucial for DNA synthesis and repair processes. This inhibition can lead to reduced cell proliferation, making it a potential candidate for cancer therapy.

Biochemical Interactions

5-Amino-3-(2-thienyl)pentan-1-ol exhibits various biochemical properties that influence its activity:

- Cell Signaling Modulation : The compound has been observed to activate or inhibit signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and survival.

- Transport Mechanisms : It is efficiently taken up by cells through organic cation transporters (OCTs) and organic anion transporters (OATs), facilitating its biological effects at the cellular level.

Cellular Effects

In laboratory settings, 5-Amino-3-(2-thienyl)pentan-1-ol has demonstrated a range of cellular effects:

- Tumor Growth Inhibition : In animal models, the compound has shown effective inhibition of tumor growth at lower doses with minimal toxicity. This suggests a favorable therapeutic index for potential cancer treatments.

Temporal Stability and Dosage Effects

Studies on the temporal stability of this compound indicate that it remains stable under standard laboratory conditions, with minimal degradation over time. Dosage effects reveal that varying concentrations can lead to different biological outcomes, emphasizing the importance of dosage optimization in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-Amino-3-(2-thienyl)pentan-1-ol:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cancer Therapy | Demonstrated selective inhibition of carbonic anhydrase isoforms leading to reduced tumor growth in vivo. |

| Study 2 | Enzyme Interaction | Showed significant inhibition of thymidylate synthase, impacting DNA synthesis rates. |

| Study 3 | Cell Signaling | Found modulation of MAPK/ERK pathways affecting cell survival and proliferation rates. |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.